2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide
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Overview
Description
2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide is a chemical compound with the molecular formula C13H7Cl3N2O3. It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-chloro-5-nitroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of 2,4-dichloro-N-(2-chloro-5-aminophenyl)benzamide.
Oxidation: Formation of corresponding oxides or other oxidized derivatives.
Scientific Research Applications
2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-chloro-5-trifluoromethylphenyl)benzamide
- 2,4-dichloro-N-(2-chloro-5-methylphenyl)benzamide
- 2,4-dichloro-N-(2-chloro-5-aminophenyl)benzamide
Uniqueness
2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide is unique due to the presence of both chlorine and nitro groups on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H7Cl3N2O3 |
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Molecular Weight |
345.6 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-chloro-5-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-1-3-9(11(16)5-7)13(19)17-12-6-8(18(20)21)2-4-10(12)15/h1-6H,(H,17,19) |
InChI Key |
MRPPFCNQCZDQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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